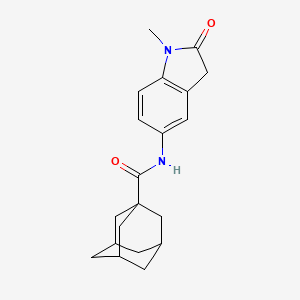![molecular formula C25H28ClN5OS B2441828 Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1358403-97-0](/img/structure/B2441828.png)
Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinoline core is substituted at the 4th position with an amino group that is further substituted with a 3-chlorophenyl group. At the 2nd position, it has a carboxylate group esterified with a methyl group. The 8th position of the quinoline core is substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl), an amine group, a carboxylate ester, and a halogen (fluorine). These functional groups could potentially influence the compound’s reactivity, polarity, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amine groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Antibacterial Properties
A significant application of quinoline derivatives, including those structurally related to Methyl 4-[(3-chlorophenyl)amino]-8-fluoroquinoline-2-carboxylate, is their potent antibacterial activities. Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones, leading to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These compounds were significantly more potent than known antibiotics against clinical isolates, demonstrating the potential of such derivatives in addressing antibiotic resistance (Kuramoto et al., 2003).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are also recognized for their efficiency as fluorophores. Aleksanyan and Hambardzumyan (2013) highlighted the use of aminoquinolines, including derivatives similar to this compound, as potential antioxidants, radioprotectors, and DNA fluorophores. These compounds are crucial in studying various biological systems and searching for more sensitive and selective compounds remains a key focus in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Applications
In the realm of pharmacology, the synthesis and evaluation of novel quinoline derivatives for their anti-inflammatory and analgesic properties are of interest. For instance, Farag et al. (2012) synthesized new quinazoline derivatives showing potential as anti-inflammatory and analgesic agents. These findings underscore the versatility of quinoline derivatives in developing new therapeutic agents (Farag et al., 2012).
Anticancer Properties
Further extending their application, 4-aminoquinoline derivatives have been investigated for their cytotoxic effects on various human cancer cell lines, with some showing significant potency. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxicity, identifying compounds with notable efficacy against breast tumor cell lines. This study illustrates the potential of quinoline derivatives in cancer therapy (Zhang et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-17-5-7-21(20(26)14-17)27-24(32)16-33-25-9-8-23(28-29-25)31-12-10-30(11-13-31)22-15-18(2)4-6-19(22)3/h4-9,14-15H,10-13,16H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYLQKABIPLKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)
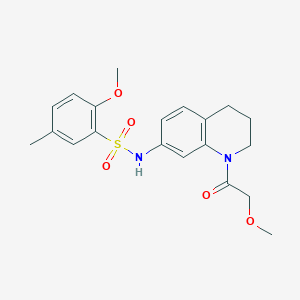
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)

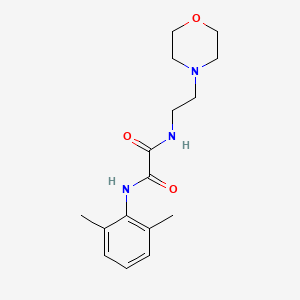
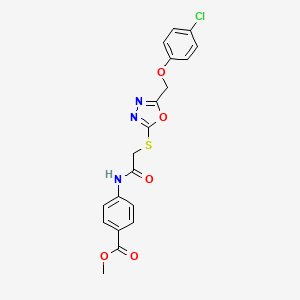
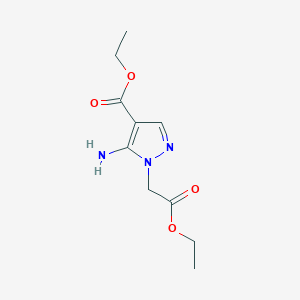
![4-(dipropylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2441758.png)
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)
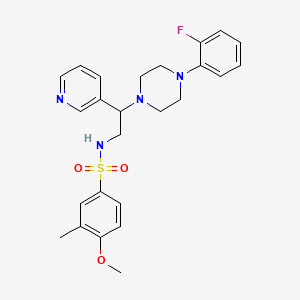
![2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2441762.png)

